
LM22B-10
Übersicht
Beschreibung
LM22B-10 ist ein kleines Molekül, das als Aktivator der Neurotrophinrezeptoren TrkB und TrkC wirkt. Diese Rezeptoren sind für das Überleben, die Entwicklung und die Funktion von Neuronen unerlässlich. This compound hat eine signifikante neurotrophe Aktivität gezeigt und in verschiedenen in vitro- und in vivo-Modellen das neuronale Überleben und das Neuritenwachstum gefördert .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
- Bildung der Kernstruktur durch eine Kondensationsreaktion zwischen 4-Chlorbenzaldehyd und 4,4'-Diaminodiphenylmethan.
- Anschließende Funktionalisierung mit Hydroxyethylgruppen zur Bildung des Endprodukts .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Übliche Verfahren umfassen:
- Verwendung von hochreinen Reagenzien.
- Kontrollierte Reaktionstemperaturen und -zeiten.
- Reinigung durch Umkristallisation oder Chromatographie .
Wissenschaftliche Forschungsanwendungen
LM22B-10 is a small molecule that functions as an agonist of the TrkB and TrkC neurotrophin receptors . It has demonstrated neurotrophic activity, improving cell survival and increasing neurite outgrowth in hippocampal neurons . Research indicates that this compound can activate TrkB and TrkC in the hippocampus and striatum of aged mice, enhancing downstream signaling and increasing hippocampal dendritic spine density .
Scientific Research Applications
- Alzheimer's Disease: this compound has been investigated for its potential in combating cholinergic dysfunction in Alzheimer's disease (AD). A derivative of this compound, PTX-BD10-2, with improved oral bioavailability, has shown promise in restoring cholinergic neurite integrity and reducing neuronal atrophy in the nucleus basalis of Meynert (NBM) and vertical diagonal band (VDB) of mice with AD . It also reduced dystrophy of cholinergic neurites in the cortex, hippocampus, and amygdala, and improved the survival of cholinergic neurons after exposure to amyloid-β .
- Spinal Cord Injury: Studies have explored the therapeutic potential of this compound in ameliorating voiding dysfunction caused by spinal cord injury (SCI) . In a mouse model of SCI, this compound normalized the voiding pattern, reducing urinary frequency and increasing voided volume . It was also found to decrease the expression of TrkB at the injury site .
- Corneal Nerve Regeneration: this compound has been shown to promote corneal nerve regeneration . Administering this compound eye drops significantly improved the healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density in regular and diabetic mice with corneal wounding .
- In vitro Studies: this compound has been used in in vitro studies to explore corneal physiological and pathological mechanisms . It can induce nerve growth in vitro and enhance corneal epithelial wound healing .
- Cancer Research: this compound has been used as an ERK pathway activator in colon cancer cell lines . It can promote proliferation and invasion of cancer cells and inhibit apoptosis and autophagy, while 5.1% sevoflurane could reverse the effect of this compound on the biological characteristics of cells .
Data Summary
Application | Description | Model/System | Outcome |
---|---|---|---|
Alzheimer's Disease | Restoration of cholinergic neurite integrity, reduction of neuronal atrophy, and neuroprotective effects. | hAPP Lond/Swe AD mouse model, human induced pluripotent stem cells (iPSCs) | Improved cholinergic function, reduced degenerative processes, and enhanced survival of cholinergic neurons. |
Spinal Cord Injury | Amelioration of voiding dysfunction. | Mouse model of incomplete spinal cord injury | Normalized voiding pattern, decreased urinary frequency, increased voided volume, and reduced TrkB expression at the injury site. |
Corneal Nerve Regeneration | Promotion of corneal nerve regeneration and enhanced wound healing. | Regular and diabetic mice with corneal wounding | Improved healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density. |
In vitro Corneal Studies | Exploration of corneal physiological and pathological mechanisms. | 3D corneal model, corneal stroma-nerve co-culture | NT-3 expressed by stromal cells promotes nerve growth by activating the ERK-CREB pathway in nerves; enhances corneal epithelial wound healing. |
Colon Cancer Research | Investigation of the effects of sevoflurane on proliferation, cell cycle, apoptosis, autophagy, invasion and epithelial-mesenchymal transition of colon cancer cell line SW480, | SW480 and SW620 cells | High concentration (5.1%) of sevoflurane significantly inhibited the proliferation and invasion of cells, causing G0/G1 phase arrest and promoted apoptosis and autophagy. |
Wirkmechanismus
Target of Action
LM22B-10 is a potent and selective agonist for the TrkB and TrkC neurotrophin receptors . These receptors play a crucial role in neuronal survival and plasticity .
Mode of Action
This compound binds to and activates TrkB and TrkC receptors . It inhibits the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB-expressing cells and Neurotrophin-3 (NT-3) to TrkC-expressing cells . This interaction results in the activation of these receptors and their downstream signaling pathways .
Biochemical Pathways
Upon activation, this compound induces TrkB, TrkC, AKT, and ERK activation both in vitro and in vivo . This leads to the activation of the ERK-CREB pathway in nerves, promoting nerve growth . The activation patterns of Trk and downstream signaling by this compound are distinct from those of BDNF and NT-3 .
Result of Action
This compound improves cell survival and potently accelerates neurite outgrowth . It exhibits neurotrophic activity, improving survival and increasing neurite outgrowth in hippocampal cells in vitro . It also promotes neurite outgrowth in an inhibitory environment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study where this compound was administered as eye drops to regular and diabetic mice with corneal wounding, it significantly improved the healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment and condition of use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LM22B-10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the core structure through a condensation reaction between 4-chlorobenzaldehyde and 4,4’-diaminodiphenylmethane.
- Subsequent functionalization with hydroxyethyl groups to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: LM22B-10 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine Aktivität beeinflusst.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Brain-derived neurotrophic factor (BDNF): A natural ligand for TrkB receptors, promoting neuronal survival and growth.
Neurotrophin-3 (NT-3): A natural ligand for TrkC receptors, involved in neuronal differentiation and survival
Comparison:
Uniqueness: Unlike BDNF and NT-3, LM22B-10 is a small molecule that can penetrate the brain and selectively activate TrkB and TrkC receptors. .
Advantages: this compound’s small molecular size allows for easier delivery and potential therapeutic applications compared to larger protein-based neurotrophins
Biologische Aktivität
LM22B-10 is a small molecule that functions as a co-activator for the TrkB and TrkC neurotrophin receptors. It has garnered attention for its potential neuroprotective effects, particularly in enhancing neuronal survival and promoting neurite outgrowth. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and experimental evidence from various studies.
This compound activates TrkB and TrkC receptors, which are critical in mediating neurotrophic signaling pathways. The compound exhibits neurotrophic activity with an effective concentration (EC50) range of 200-300 nM . Unlike traditional neurotrophins like BDNF and NT-3, this compound not only promotes neuronal survival but also enhances neurite outgrowth significantly, even in the presence of inhibitory glycoproteins .
Key Signaling Pathways
The activation of Trk receptors by this compound leads to the following downstream signaling events:
- PI3K/AKT Pathway : Promotes cell survival.
- MAPK/ERK Pathway : Facilitates neurite outgrowth and synaptic plasticity.
- PLCγ/PKC Pathway : Involved in various cellular responses associated with neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that this compound markedly increases the survival rate of hippocampal neurons compared to controls. For instance, treatment with this compound resulted in a higher number of surviving neurons when compared to BDNF and NT-3 alone .
In Vivo Studies
In aged mice models, this compound was shown to activate TrkB and TrkC receptors effectively, leading to increased dendritic spine density in the hippocampus. This suggests that this compound may ameliorate age-related synaptic deficits .
Case Studies
-
Alzheimer's Disease Model (APP L/S Mice) :
- Objective : To assess the effects of this compound on cognitive function and synaptic integrity.
- Method : APP L/S mice were treated with BD10-2 (a derivative of this compound) which improved memory performance and long-term potentiation (LTP) deficits.
- Results : Enhanced phosphorylation of key signaling proteins (Akt, CaMKII) and increased excitatory synapse numbers were observed .
-
Ischemia-Reperfusion Injury :
- Objective : To evaluate the protective effects of this compound during ischemic conditions.
- Method : Cells were treated with this compound prior to ischemic exposure.
- Results : The compound significantly inhibited cell death associated with ischemia-reperfusion injury, suggesting its potential as a therapeutic agent in stroke .
Comparative Table of Biological Effects
Eigenschaften
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQLSGBOUUVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.